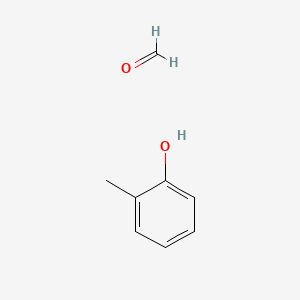
Formaldehyde cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Formaldehyde cresol is a compound formed by the reaction of formaldehyde with cresol. Cresol is a methylphenol with three isomers: ortho-cresol, meta-cresol, and para-cresol . . The combination of these two compounds results in a versatile material used in various industrial applications.
準備方法
Formaldehyde cresol can be synthesized through the reaction of cresol with formaldehyde under specific conditions. The reaction typically involves an alkaline or acidic catalyst to facilitate the condensation process. For instance, m-cresol formaldehyde resin can be synthesized by reacting m-cresol with formaldehyde in the presence of an alkaline catalyst . Another method involves the preparation of o-cresol-furfural-formaldehyde resin using an alkaline catalyst and modifying it with n-butanol or 2-ethylhexanol .
化学反応の分析
Formaldehyde cresol undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction is the condensation of cresol with formaldehyde to form novolac or resole resins.
Polymerization: Formaldehyde can polymerize with cresol to form linear or network polymers depending on the reaction conditions.
Substitution Reactions: Cresol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include formaldehyde, cresol, and various catalysts such as sodium hydroxide, potassium hydroxide, and p-toluenesulfonic acid . The major products formed from these reactions are novolac and resole resins, which have applications in various industries .
科学的研究の応用
Formaldehyde cresol has numerous scientific research applications:
作用機序
The mechanism of action of formaldehyde cresol involves the formation of covalent bonds between the formaldehyde and cresol molecules. This reaction results in the formation of a polymer network that provides the material with its unique properties. In bactericidal applications, cresol damages bacterial cell membranes, leading to cell death . In polymerization reactions, formaldehyde acts as a cross-linking agent, creating a three-dimensional network structure .
類似化合物との比較
Formaldehyde cresol can be compared to other similar compounds such as phenol-formaldehyde resins and resorcinol-formaldehyde resins. While phenol-formaldehyde resins are widely used in the production of adhesives and coatings, this compound resins offer better thermal stability and chemical resistance . Resorcinol-formaldehyde resins are known for their high strength and durability but are more toxic compared to cresol-formaldehyde resins .
Similar compounds include:
- Phenol-formaldehyde resins
- Resorcinol-formaldehyde resins
- Furfural-formaldehyde resins
This compound stands out due to its lower toxicity and better environmental profile compared to resorcinol-formaldehyde resins .
特性
CAS番号 |
25053-96-7 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
formaldehyde;2-methylphenol |
InChI |
InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2 |
InChIキー |
VOOLKNUJNPZAHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O.C=O |
正規SMILES |
CC1=CC=CC=C1O.C=O |
Key on ui other cas no. |
9016-83-5 25053-96-7 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
tricresolformalin |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














